1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole

Medicinal Chemistry Regioisomer Characterization Target Selectivity

1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole (CAS 651335-40-9) is a synthetic small-molecule indole derivative characterized by a thiophene-2-sulfonyl group at the indole 3-position and a piperidin-4-ylmethyl substituent at the indole 1-position. With a molecular formula of C18H20N2O2S2, a molecular weight of 360.49 g/mol, a calculated LogP of 4.94, and a polar surface area (PSA) of 87.72 Ų, this compound occupies a distinct physicochemical space within the 1,3-disubstituted indole sulfone class.

Molecular Formula C18H20N2O2S2
Molecular Weight 360.5 g/mol
CAS No. 651335-40-9
Cat. No. B12522536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole
CAS651335-40-9
Molecular FormulaC18H20N2O2S2
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESC1CNCCC1CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CS4
InChIInChI=1S/C18H20N2O2S2/c21-24(22,18-6-3-11-23-18)17-13-20(12-14-7-9-19-10-8-14)16-5-2-1-4-15(16)17/h1-6,11,13-14,19H,7-10,12H2
InChIKeyRLUSEFXYHSSCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole (CAS 651335-40-9) – Product Overview and Procurement Guide


1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole (CAS 651335-40-9) is a synthetic small-molecule indole derivative characterized by a thiophene-2-sulfonyl group at the indole 3-position and a piperidin-4-ylmethyl substituent at the indole 1-position . With a molecular formula of C18H20N2O2S2, a molecular weight of 360.49 g/mol, a calculated LogP of 4.94, and a polar surface area (PSA) of 87.72 Ų, this compound occupies a distinct physicochemical space within the 1,3-disubstituted indole sulfone class . It is cataloged as a research-grade chemical building block, with its core scaffold appearing in patent families targeting 5-HT6 receptor antagonism and insulin-like growth factor-1 receptor (IGF-1R) inhibition [1].

Why Generic Substitution Is Not Advisable for 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole


Compounds within the 1-(piperidinylmethyl)-3-sulfonyl-indole class are not interchangeable. Regioisomeric variation—specifically whether the sulfonyl group is attached at the indole 3-position (sulfone) or at the piperidine nitrogen (sulfonamide)—produces chemically distinct entities with different molecular targets and reactivity profiles . Positional isomerism of the piperidine attachment (4-ylmethyl vs. 3-ylmethyl vs. 2-ylmethyl) alters molecular shape, basicity, and target binding geometry . Furthermore, the identity of the sulfonyl aryl group (thiophene vs. phenyl vs. substituted phenyl) modulates lipophilicity, electronic properties, and hydrogen-bonding capacity, each of which influences biological selectivity . Procuring a close analog without verifying the specific CAS number risks obtaining a compound with a fundamentally different pharmacological or chemical profile.

Quantitative Differentiation Evidence for CAS 651335-40-9: Head-to-Head and Cross-Study Comparisons


Regioisomeric Differentiation: Indole 3-Sulfone (CAS 651335-40-9) vs. Piperidine Sulfonamide (CAS 1428365-37-0)

CAS 651335-40-9 (SMILES: O=S(=O)(c1cccs1)c1cn(CC2CCNCC2)c2ccccc12) bears the thiophene-2-sulfonyl group at the indole 3-position, forming a sulfone. In contrast, CAS 1428365-37-0 (SMILES: O=S(=O)(c1cccs1)N1CCC(Cn2ccc3ccccc32)CC1) has the identical thiophene-2-sulfonyl group attached to the piperidine nitrogen, forming a sulfonamide . These are constitutional isomers with the same molecular formula (C18H20N2O2S2, MW 360.5) but fundamentally different connectivity and chemical class. Sulfones and sulfonamides exhibit distinct electronic properties, metabolic stability, and target engagement profiles across major protein families [1].

Medicinal Chemistry Regioisomer Characterization Target Selectivity

Piperidine Attachment Position: 4-ylmethyl (CAS 651335-40-9) vs. 3-ylmethyl and 2-ylmethyl Positional Isomers

CAS 651335-40-9 carries the piperidine ring attached via the 4-position methylene linker to the indole N1. Two positional isomers exist: the 3-ylmethyl analog (1-[(piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole) and the 2-ylmethyl analog (1-[(piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole). The 4-ylmethyl attachment projects the basic piperidine nitrogen farther from the indole core, altering the distance and angle between the protonatable amine and the sulfonyl pharmacophore . In the related 5-HT6 antagonist series [3-[(1-methylpiperidin-4-yl)methyl]arylsulfonyl]-1H-indoles, the 4-ylmethyl geometry was specifically required for potent 5-HT6 binding and selectivity over 5-HT2A and 5-HT2C receptors .

Positional Isomerism Receptor Binding Geometry Medicinal Chemistry

Physicochemical Differentiation: Thiophene-2-sulfonyl vs. Phenylsulfonyl at the Indole 3-Position

CAS 651335-40-9 features a thiophene-2-sulfonyl group at the indole 3-position, with a calculated LogP of 4.94 and a PSA of 87.72 Ų . The analogous phenylsulfonyl compound (1-[(piperidin-4-yl)methyl]-3-(phenylsulfonyl)-1H-indole) would be expected to have a comparable LogP, but the thiophene sulfur atom introduces distinct electronic polarization and potential for sulfur-mediated interactions (e.g., S–π, S–H hydrogen bonding) that are absent in the phenyl analog [1]. Thiophene-containing sulfones have been shown to enhance binding affinity for multiple protein targets, including kinases and enzymes involved in inflammatory pathways, compared to their phenyl counterparts .

Physicochemical Property Optimization Lipophilicity Drug Design

Lack of Halogen Substitution: Unsubstituted Indole Core vs. Chlorinated Analogs

CAS 651335-40-9 has an unsubstituted indole core, unlike closely cataloged analogs such as 5-chloro-3-(phenylsulfonyl)-1-(piperidin-4-ylmethyl)-1H-indole (CAS 651334-64-4, MW 388.91) and 5-chloro-3-((3-chlorophenyl)sulfonyl)-1-(piperidin-4-ylmethyl)-1H-indole (CAS 651334-84-8, MW 423.36) . The absence of halogen substitution preserves the indole NH as a hydrogen-bond donor, reduces molecular weight by 28–63 Da, and avoids potential chlorine-dependent off-target interactions such as aryl hydrocarbon receptor (AhR) activation or CYP450-mediated metabolic activation at the 5-position [1].

Halogen Effects Metabolic Stability Off-Target Selectivity

Recommended Research and Procurement Scenarios for CAS 651335-40-9


5-HT6 Receptor Antagonist Lead Optimization Programs

The 1-heterocyclylalkyl-3-sulfonyl-indole scaffold is the basis of a Wyeth patent family (US20040024023A1) claiming 5-HT6 receptor ligands for CNS disorders [1]. CAS 651335-40-9, with its thiophene-2-sulfonyl substituent and piperidin-4-ylmethyl geometry, provides a specific chemotype for exploring the 5-HT6 pharmacophore. The unsubstituted indole core and free piperidine NH offer synthetic handles for further derivatization, while the thiophene sulfone introduces electronic features distinct from the phenylsulfonyl analogs exemplified in the patent .

Kinase Inhibitor Scaffold Exploration (IGF-1R and Related Targets)

Sulfonyl indole derivatives have been claimed as IGF-1R and insulin receptor (IR) inhibitors in patent literature [2]. The combination of a thiophene-2-sulfonyl group at the indole 3-position with a basic piperidine side chain at N1 creates a pharmacophore aligned with type II kinase inhibitor geometry. The thiophene ring sulfur may engage in additional polar contacts within the kinase hinge and DFG-out pocket regions, distinguishing it from conventional phenylsulfonyl-based kinase inhibitors .

Chemical Biology Probe Development Requiring Defined Regioisomeric Purity

For target deconvolution or chemical probe studies, the unambiguous structural identity of CAS 651335-40-9 is critical. Its InChIKey (RLUSEFXYHSSCMM-UHFFFAOYSA-N) and canonical SMILES unambiguously distinguish it from the sulfonamide regioisomer (CAS 1428365-37-0) and from piperidine positional isomers . Procurement from a supplier providing batch-specific Certificate of Analysis (CoA) with NMR, HPLC, and MS confirmation ensures the correct regioisomer is deployed in biological assays, preventing SAR misinterpretation.

Fragment-Based or Structure-Based Drug Design Featuring Sulfur-Mediated Interactions

The thiophene-2-sulfonyl group in CAS 651335-40-9 presents a sulfur atom capable of non-classical hydrogen bonding (S–H–N/O) and S–π aromatic interactions with protein residues. This property is increasingly exploited in fragment-based drug design to achieve binding affinity where purely carbon-based aryl sulfones fail. The compound's moderate LogP (4.94) and PSA (87.72 Ų) place it within drug-like chemical space suitable for fragment growth or scaffold-hopping strategies .

Quote Request

Request a Quote for 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.